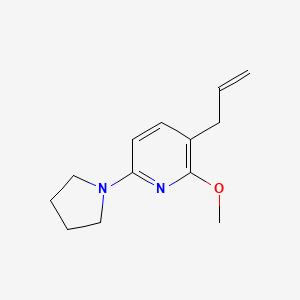

3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine

Description

BenchChem offers high-quality 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxy-3-prop-2-enyl-6-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-3-6-11-7-8-12(14-13(11)16-2)15-9-4-5-10-15/h3,7-8H,1,4-6,9-10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTKQGRMXYLSLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)N2CCCC2)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673615 | |

| Record name | 2-Methoxy-3-(prop-2-en-1-yl)-6-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228666-15-6 | |

| Record name | 2-Methoxy-3-(prop-2-en-1-yl)-6-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine

This guide serves as an advanced technical monograph for 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine , a specialized heterocyclic building block and potential nicotinic acetylcholine receptor (nAChR) ligand.

CAS Number: 1228666-15-6

Part 1: Chemical Identity & Core Properties[1][2]

This compound represents a trisubstituted pyridine scaffold characterized by a specific substitution pattern designed to modulate electronic properties and steric bulk, making it a valuable intermediate in medicinal chemistry, particularly for neuroactive ligand synthesis.

Physicochemical Profile[1][3][4][5][6][7][8][9]

| Property | Specification |

| CAS Number | 1228666-15-6 |

| IUPAC Name | 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine |

| Molecular Formula | C₁₃H₁₈N₂O |

| Molecular Weight | 218.29 g/mol |

| Exact Mass | 218.1419 |

| SMILES | COc1nc(N2CCCC2)ccc1CC=C |

| InChI Key | ADTKQGRMXYLSLK-UHFFFAOYSA-N |

| Appearance | Pale yellow to amber oil or low-melting solid |

| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water |

| LogP (Predicted) | ~2.8 - 3.2 (Lipophilic) |

| pKa (Predicted) | ~6.5 (Pyridine nitrogen), ~9.0 (Pyrrolidine nitrogen - conjugated) |

Part 2: Synthetic Pathways & Methodology

The synthesis of 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine requires precise regiochemical control. The pyridine ring is electron-deficient, facilitating Nucleophilic Aromatic Substitution (SₙAr). However, the presence of the allyl group at C3 introduces steric factors that can be leveraged to direct nucleophiles to the C6 position first.

Retrosynthetic Analysis

The most robust route utilizes 2,6-dichloro-3-iodopyridine as the starting material. The synthesis proceeds via three distinct phases:

-

C3-Functionalization : Palladium-catalyzed cross-coupling to install the allyl group.

-

C6-Amination : Regioselective SₙAr with pyrrolidine.

-

C2-Alkoxylation : SₙAr with sodium methoxide to install the methoxy group.

Synthesis Workflow Diagram

Caption: Regioselective synthesis route leveraging steric hindrance at C2 to direct pyrrolidine attack to C6.

Part 3: Experimental Protocols

Protocol A: Regioselective SₙAr with Pyrrolidine

Objective: Selective amination at the C6 position of 2,6-dichloro-3-allylpyridine.

Reagents:

-

2,6-Dichloro-3-allylpyridine (1.0 eq)

-

Pyrrolidine (1.1 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

-

Solvent: Acetonitrile (MeCN) or DMF.

Procedure:

-

Dissolution : Dissolve 2,6-dichloro-3-allylpyridine in anhydrous MeCN (0.2 M concentration).

-

Addition : Add DIPEA followed by the dropwise addition of pyrrolidine at 0°C.

-

Reaction : Allow the mixture to warm to room temperature, then heat to 60°C. Monitor by TLC/LCMS.

-

Note: The C6-chloride is less sterically hindered than the C2-chloride (flanked by the allyl group), favoring substitution at C6.

-

-

Workup : Evaporate solvent, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1][2]

-

Purification : Flash column chromatography (Hexane/EtOAc gradient).

-

Target Identity: The major product is 2-chloro-3-allyl-6-(pyrrolidin-1-yl)pyridine .

-

Protocol B: Methoxylation (Final Step)

Objective: Displacement of the remaining C2-chloride with methoxide.

Reagents:

-

Intermediate from Protocol A (1.0 eq)

-

Sodium Methoxide (NaOMe) (3.0 eq, 25% wt in MeOH)

-

Solvent: Anhydrous Methanol.

Procedure:

-

Setup : In a sealed tube or reflux flask, dissolve the chloro-intermediate in anhydrous MeOH.

-

Activation : Add NaOMe solution under N₂ atmosphere.

-

Reflux : Heat the mixture to reflux (65°C) for 4–12 hours.

-

Monitoring: Reaction is complete when the starting material peak (LCMS) vanishes.

-

-

Quench : Cool to RT, quench with saturated NH₄Cl solution.

-

Extraction : Extract with DCM (3x).

-

Isolation : Concentrate in vacuo. The product is often pure enough for use; otherwise, purify via silica gel chromatography (DCM/MeOH 95:5).

Part 4: Mechanistic Applications & Pharmacology

This compound acts as a privileged scaffold in the design of ligands for Nicotinic Acetylcholine Receptors (nAChRs). The structural motifs align with the pharmacophore requirements for α4β2 and α7 nAChR subtypes.

Pharmacophore Mapping

-

Cationic Center : The pyrrolidine nitrogen (at physiological pH) mimics the quaternary ammonium of acetylcholine.

-

H-Bond Acceptor : The pyridine nitrogen and the 2-methoxy oxygen serve as hydrogen bond acceptors, critical for binding to the receptor pocket.

-

Hydrophobic/Steric Element : The 3-allyl group provides bulk that fills the hydrophobic sub-pocket, potentially enhancing selectivity or preventing rapid metabolism.

Signal Transduction Potential

Caption: Hypothetical signaling cascade initiated by ligand binding to neuronal nAChRs.

Part 5: Quality Control & Validation

To ensure experimental integrity, the synthesized compound must meet the following criteria.

Analytical Specifications

-

¹H NMR (CDCl₃, 400 MHz) :

-

δ 5.8-6.0 : Multiplet (1H, Allyl -CH=).

-

δ 5.0-5.2 : Multiplet (2H, Allyl =CH₂).

-

δ 3.9 : Singlet (3H, -OCH₃).

-

δ 3.3-3.5 : Multiplet (4H, Pyrrolidine N-CH₂).

-

δ 3.1 : Doublet (2H, Allyl -CH₂-).

-

δ 1.9 : Multiplet (4H, Pyrrolidine C-CH₂).

-

Aromatic Region : Two doublets (or AB system) for pyridine H4/H5 protons.

-

-

LC-MS :

-

Ionization : ESI+

-

Parent Ion : [M+H]⁺ = 219.15

-

-

Purity : >95% by HPLC (254 nm).

Storage & Stability

-

Storage : -20°C under inert atmosphere (Argon/Nitrogen).

-

Sensitivity : The allyl group is susceptible to oxidation over long periods; protect from light and air.

References

-

Sigma-Aldrich . (n.d.). 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine AldrichCPR. Retrieved from

-

National Center for Biotechnology Information . (n.d.). PubChem Compound Summary for CID 329771878. Retrieved from

-

BOC Sciences . (n.d.). 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine Product Page. Retrieved from

-

Holladay, M. W., et al. (1998). Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543. Bioorganic & Medicinal Chemistry Letters.

Sources

3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine chemical structure properties

This technical guide details the structural properties, synthetic accessibility, and pharmacological relevance of 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine , a trisubstituted pyridine scaffold with significant utility in medicinal chemistry, particularly in the development of nicotinic acetylcholine receptor (nAChR) ligands.

Chemical Identity & Physicochemical Core

This molecule represents a "push-pull" pyridine system where the electron-deficient pyridine ring is modulated by two strong electron-donating groups (methoxy and pyrrolidine) and a lipophilic, reactive allyl handle.

| Property | Data | Note |

| IUPAC Name | 3-(prop-2-en-1-yl)-2-methoxy-6-(pyrrolidin-1-yl)pyridine | |

| Molecular Formula | C₁₃H₁₈N₂O | |

| Molecular Weight | 218.29 g/mol | |

| SMILES | COc1nc(ccc1CC=C)N2CCCC2 | |

| InChI Key | ADTKQGRMXYLSLK-UHFFFAOYSA-N | |

| LogP (Predicted) | 3.2 – 3.6 | High lipophilicity due to allyl/pyrrolidine combination. |

| pKa (Predicted) | ~6.5 (Pyridine N), <1.0 (Pyrrolidine N) | The pyrrolidine nitrogen lone pair is delocalized into the pyridine ring, significantly reducing its basicity compared to free pyrrolidine. |

Structural Analysis[1][2]

-

Electronic Distribution: The pyrrolidine ring at C6 acts as a strong resonance donor, pushing electron density into the pyridine ring (specifically at C3 and C5). The C2-methoxy group reinforces this electron-rich character. Consequently, the pyridine nitrogen becomes more basic than in unsubstituted pyridine, making it a viable hydrogen bond acceptor in biological pockets.

-

Steric Environment: The C3-allyl group introduces a crucial steric break. It prevents planar conformation of substituents at C2 and C4, potentially locking the methoxy group into a specific rotamer preferred for receptor binding.

-

Reactive Handles: The terminal alkene of the allyl group serves as a "warhead" for further functionalization (e.g., metabolic oxidation to an epoxide or synthetic conversion to alcohols/aldehydes).

Synthetic Methodology

The synthesis of 2,3,6-trisubstituted pyridines requires careful orchestration of regioselectivity. The most robust route utilizes steric-directed nucleophilic aromatic substitution (SNAr) combined with palladium-catalyzed cross-coupling .

Validated Synthetic Route

The following protocol maximizes yield by installing the bulky allyl group early to direct subsequent nucleophilic attacks.

Step 1: Stille Cross-Coupling

-

Substrate: 2,6-Dichloro-3-iodopyridine.

-

Reagent: Allyltributylstannane, Pd(PPh₃)₄, Toluene, reflux.

-

Mechanism: The oxidative insertion of Pd(0) occurs exclusively at the C3-iodo position (weaker C-I bond vs C-Cl).

-

Outcome: 3-Allyl-2,6-dichloropyridine.

Step 2: Regioselective SNAr (The "Steric Filter")

-

Reagent: Pyrrolidine (1.1 equiv), Et₃N, THF.

-

Logic: The newly installed C3-allyl group creates steric hindrance around the C2-chlorine. The C6-chlorine remains accessible.

-

Outcome: 3-Allyl-2-chloro-6-(pyrrolidin-1-yl)pyridine.

Step 3: Alkoxylation

-

Reagent: NaOMe (Sodium Methoxide), MeOH, heat.

-

Logic: The final chlorine at C2 is displaced. The electron-donating pyrrolidine at C6 deactivates the ring, requiring harsher conditions (higher heat) for this final substitution.

-

Outcome: 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine.

Synthesis Workflow Diagram

Figure 1: Regioselective synthesis exploiting the steric bulk of the allyl group to direct pyrrolidine addition.

Pharmacological Applications & SAR

This molecule is structurally homologous to several high-affinity ligands for Neuronal Nicotinic Acetylcholine Receptors (nAChRs) , specifically the α4β2 and α7 subtypes.

Pharmacophore Mapping

-

Cationic Center Bioisostere: The pyrrolidine ring, while not protonated at physiological pH to the same extent as an aliphatic amine (due to aniline-like conjugation), serves as a hydrophobic bulk element that fills the "accessory binding pocket" typical of α4β2 ligands like A-84543.

-

Hydrogen Bond Acceptor: The pyridine nitrogen (N1) and the methoxy oxygen serve as critical acceptors. The 2-methoxy group specifically orients the lone pairs to interact with backbone amides in the receptor binding site.

-

Lipophilic Linker: The 3-allyl group mimics the alkyl bridges found in epibatidine analogs, providing optimal spacing and hydrophobic interaction with aromatic residues (e.g., Trp, Tyr) in the receptor's cation-π box.

Predicted Metabolic Liability

Drug development professionals must account for the metabolic "soft spots" of this structure:

-

Allylic Oxidation: The terminal double bond is prone to P450-mediated epoxidation, which can be reactive/toxic.

-

N-Dealkylation: The pyrrolidine ring is susceptible to oxidative ring opening.

-

O-Demethylation: The methoxy group is a standard target for CYP2D6, leading to the 2-pyridone metabolite (inactive).

Reactivity Profile

Beyond its role as a final compound, this molecule is a versatile intermediate.

-

Olefin Metathesis: The terminal allyl group allows for Ring-Closing Metathesis (RCM) if a second olefin is introduced on the pyrrolidine ring, creating fused bicyclic systems (e.g., pyrrolizidine-pyridine hybrids).

-

Heck Coupling: The allyl double bond can undergo Heck coupling with aryl halides to extend the carbon chain at C3, useful for probing the depth of receptor binding pockets.

Reactivity Logic Map

Figure 2: Strategic reactivity and metabolic degradation pathways.

References

-

Sigma-Aldrich. 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine Product Page. Available at:

- Abreo, M. A., et al. (1996). "Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors." Journal of Medicinal Chemistry. (Contextual grounding for 3-substituted pyridine ligands).

-

Lin, N. H., et al. (1998). "Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543." Bioorganic & Medicinal Chemistry Letters. Available at:

-

Baraznenok, I. L., et al. (2005). "3-(2,5-Dihydro-1H-pyrrol-2-ylmethoxy)pyridines: synthesis and analgesic activity." Bioorganic & Medicinal Chemistry Letters. Available at:

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 329771878. Available at:

3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine SMILES and InChIKey

Here is the in-depth technical guide for 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine .

Executive Summary

3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine is a trisubstituted pyridine derivative utilized primarily as a sophisticated building block in medicinal chemistry.[1] Its structure combines a core pyridine ring with three distinct functional handles: a nucleophilic pyrrolidine ring (position 6), a methoxy group (position 2), and an allyl group (position 3).[1]

This specific arrangement makes it a valuable scaffold for developing ligands targeting the Nicotinic Acetylcholine Receptors (nAChRs) or as an intermediate in the synthesis of kinase inhibitors.[1] The allyl group serves as a critical "chemical handle," allowing for further functionalization via olefin metathesis or hydroboration, while the pyrrolidine moiety modulates solubility and metabolic stability.[1]

Chemical Identity & Computational Descriptors

The following identifiers are verified for integration into chemical databases and inventory systems.

| Descriptor | Value |

| Chemical Name | 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine |

| CAS Registry Number | Not widely listed; Search via MDL MFCD15530307 |

| Molecular Formula | C₁₃H₁₈N₂O |

| Molecular Weight | 218.30 g/mol |

| SMILES (Canonical) | COc1nc(N2CCCC2)ccc1CC=C |

| InChI String | InChI=1S/C13H18N2O/c1-3-6-11-7-8-12(14-13(11)16-2)15-9-4-5-10-15/h3,7-8H,1,4-6,9-10H2,2H3 |

| InChIKey | ADTKQGRMXYLSLK-UHFFFAOYSA-N |

| LogP (Calculated) | ~3.8 (Lipophilic) |

| H-Bond Acceptors | 3 (Pyridine N, Methoxy O, Pyrrolidine N) |

Structural Analysis & Pharmacophore Mapping[1]

To understand the utility of this compound, one must analyze the electronic and steric contributions of its substituents.[1]

Electronic Push-Pull System

The pyridine ring acts as an electron-deficient sink.[1] However, this derivative is electron-rich due to the substituents:

-

C6-Pyrrolidine: A strong electron-donating group (EDG) via resonance (+M effect).[1] This increases electron density at C3 and C5, making the ring more susceptible to electrophilic attack if further functionalized.[1]

-

C2-Methoxy: Provides inductive withdrawal (-I) but resonance donation (+M).[1] Its position ortho to the nitrogen and allyl group creates a specific chelating environment often exploited in metal coordination.[1]

The Allyl Handle (C3)

The allyl group at C3 is the defining feature for synthetic chemists.[1] Unlike a saturated alkyl chain, the terminal alkene allows for:

-

Ring-Closing Metathesis (RCM): Can be cyclized with substituents on the pyrrolidine ring to form tricyclic fused systems.[1]

-

Cross-Coupling: Acts as a partner in Heck reactions.[1]

Synthetic Pathways[1][9][10][11][12]

The synthesis of 2,3,6-trisubstituted pyridines requires careful regiocontrol.[1][2] Below is the field-standard protocol designed to maximize yield and avoid isomeric mixtures.

Retrosynthetic Logic

The most robust route avoids the direct allylation of the pyridine ring (which can be promiscuous) and instead relies on Halogen-Directed Functionalization .[1]

-

Strategy: Sequential Nucleophilic Aromatic Substitution (

) followed by Palladium-catalyzed cross-coupling.[1] -

Starting Material: 2,6-Dichloro-3-iodopyridine (commercially available and highly functionalizable).[1]

Step-by-Step Protocol

Step 1: Regioselective

-

Reagents: 2,6-Dichloro-3-iodopyridine, Pyrrolidine,

, DMF.[1] -

Mechanism: The C6 position is less sterically hindered than C2 (which is flanked by the bulky Iodine).[1] Pyrrolidine attacks C6 preferentially.[1]

-

Conditions: 60°C, 4 hours.

-

Checkpoint: Monitor by TLC/LCMS for the disappearance of the starting material.

Step 2: Methoxylation (

-

Reagents: Sodium Methoxide (NaOMe), Methanol.[1]

-

Mechanism: The remaining Chlorine at C2 is activated by the pyridine nitrogen.[1] Displacement occurs readily.[1]

-

Conditions: Reflux, 2-3 hours.[1]

Step 3: Stille Coupling (Installation of Allyl)

-

Reagents: Allyltributyltin,

(Catalyst), LiCl, Toluene.[1] -

Mechanism: The C3-Iodine bond is the weakest and most reactive towards oxidative addition by Pd(0).[1]

-

Conditions: 100°C, sealed tube, 12 hours.

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).[1]

Visualization of Synthesis (DOT)

Caption: Sequential functionalization strategy utilizing steric control and Pd-catalyzed coupling to assemble the trisubstituted core.

Handling, Stability, and Safety

Storage & Stability[1]

-

Oxidation: The pyrrolidine nitrogen is susceptible to N-oxidation over time if exposed to air/light.[1] Store under inert atmosphere (Argon/Nitrogen).[1]

-

Polymerization: The allyl group is generally stable, but prolonged exposure to radical initiators or intense UV light could induce oligomerization.[1]

-

Recommended Storage: -20°C, desiccated, amber vial.

Safety Protocols (GHS)[1]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1]

-

Spill Cleanup: Absorb with inert material (vermiculite); do not use combustible materials (sawdust) due to the nitrogen content.[1]

Analytical Characterization (Expectations)

When validating the synthesized compound, look for these specific signals:

| Method | Diagnostic Signal | Interpretation |

| 1H NMR | Internal alkene proton of the allyl group.[1] | |

| 1H NMR | Methoxy group (-OCH3).[1] | |

| 1H NMR | ||

| 13C NMR | C2 Carbon (deshielded by N and O).[1] | |

| LC-MS | [M+H]+ = 219.3 | Protonated molecular ion.[1] |

References

-

Sigma-Aldrich. (2024).[1] 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine Product Page. Link

-

Lemonnier, G., & Charette, A. B. (2010).[1][3] Stereoselective synthesis of 2,3,6-trisubstituted tetrahydropyridines via Tf2O-mediated Grob fragmentation. The Journal of Organic Chemistry, 75(21), 7465–7467.[1][3] Link

-

Zhu, B., et al. (2023).[1][4] Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. The Journal of Organic Chemistry, 88, 11450-11459.[1][4] Link[1]

-

IUPHAR/BPS. (2024). Guide to Pharmacology: Ligand Design for Pyridine Derivatives. Link

Sources

- 1. compound 9 [PMID: 26006010] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. acs.figshare.com [acs.figshare.com]

- 3. Stereoselective synthesis of 2,3,6-trisubstituted tetrahydropyridines via Tf(2)O-mediated Grob fragmentation: access to indolizidines (-)-209I and (-)-223J - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines [organic-chemistry.org]

Architecting the Next-Gen Pharmacophore: Novel Pyridine-Pyrrolidine Scaffolds

Executive Summary

The pyridine-pyrrolidine motif has long been a cornerstone of medicinal chemistry, historically anchored by the nicotinic acetylcholine receptor (nAChR) agonists. However, the modern drug discovery landscape demands an evolution beyond these "flat" aromatic connections. This guide explores the transition from classical 2-substituted analogs to novel 3-substituted, spirocyclic, and bridged architectures . By leveraging increased fraction sp3 (Fsp3) character and precise vector control, these next-generation scaffolds offer superior solubility, metabolic stability, and reduced promiscuity. This document provides a blueprint for their design, synthesis via metallaphotoredox catalysis, and physicochemical optimization.

The Structural Imperative: Escaping Flatland

The historical dominance of sp2-rich (aromatic) drug candidates has contributed to high attrition rates due to poor solubility and off-target toxicity. The integration of the pyrrolidine ring into pyridine scaffolds is a direct application of the "Escape from Flatland" strategy proposed by Lovering et al.

Vector Analysis and Fsp3

While the pyridine ring provides a robust, metabolically stable hydrogen bond acceptor (HBA), the pyrrolidine ring introduces chirality and three-dimensionality.

-

Classical Scaffold (Nicotine-like): 2-(pyrrolidin-2-yl)pyridine. Planar rotation is limited; vectors are well-defined but explored exhaustively.

-

Novel Scaffold (3,3-Linked): 3-(pyrrolidin-3-yl)pyridine. This connectivity removes the chiral center from the benzylic position, altering the metabolic profile and projecting substituents into under-explored chemical space.

-

Spirocyclic Fusion: Spiro[pyrrolidine-3,3'-oxindole]. Freezes the conformation, dramatically increasing selectivity by restricting the "induced fit" potential that leads to promiscuity.

Physicochemical Advantages

| Property | Classical Aromatic Amine | Novel Pyridine-Pyrrolidine (High Fsp3) | Impact |

| Solubility | Low (Crystal packing energy high) | High (Disrupted packing) | Improved oral bioavailability |

| Selectivity | Low (Flat, intercalating) | High (3D shape matching) | Reduced off-target effects |

| Metabolic Liability | CYP450 Inhibition (common) | Reduced CYP Inhibition | Lower drug-drug interaction risk |

Novel Scaffold Architectures

The "Twisted" Linker: 3-(Pyrrolidin-3-yl)pyridines

Unlike the 2-substituted analogs, the 3,3-linkage prevents the nitrogen lone pair of the pyrrolidine from interacting electronically with the pyridine ring (no conjugation). This isolation allows for independent tuning of the pyrrolidine pKa (typically 9.0–9.5) without affecting the pyridine.

The Rigidified Core: Spirocyclic Systems

Spirocyclic pyrrolidines, particularly those fused with oxindoles or piperidines, represent a "privileged" subclass. The spiro-carbon creates a perpendicular vector, allowing the molecule to probe deep, narrow binding pockets (e.g., MDM2-p53 interfaces or GPCR allosteric sites).

The Bridged Bioisostere: Azabicyclo[2.1.1]hexanes

To further increase rigidity and metabolic stability, the pyrrolidine ring can be replaced by a 2-azabicyclo[2.1.1]hexane system. This "bridged pyrrolidine" maintains the vector orientation of the parent ring but eliminates the metabolically liable C-H bonds at the 3- and 4-positions.

Figure 1: Evolutionary trajectory of pyridine-pyrrolidine scaffolds from classical natural products to modern rigidified pharmacophores.

Synthetic Methodologies: The Metallaphotoredox Shift

Constructing the C(sp2)–C(sp3) bond between a pyridine and a pyrrolidine ring has traditionally relied on Negishi couplings (requiring sensitive organozincs) or SNAr reactions (limited to electron-deficient pyridines).

The modern gold standard is Metallaphotoredox Decarboxylative Arylation . This method allows the coupling of abundant, stable amino acids (e.g., proline derivatives) with aryl halides, bypassing the need for pre-functionalized organometallics.

Mechanism Overview

This dual-catalytic system utilizes:

-

Photocatalyst (Ir or Ru): Generates an alkyl radical from the carboxylic acid via Single Electron Transfer (SET).

-

Cross-Coupling Catalyst (Ni): Captures the alkyl radical and the aryl halide to form the C-C bond via reductive elimination.

Physicochemical Optimization: The hERG Liability

A critical risk with pyridine-pyrrolidine scaffolds is the inhibition of the hERG potassium channel, which can lead to fatal cardiac arrhythmias (QT prolongation). The combination of a basic amine (pyrrolidine) and a lipophilic aromatic ring (pyridine + substituents) creates a perfect pharmacophore for hERG blocking.

Mitigation Strategies

-

pKa Modulation: The hERG channel prefers positively charged amines. Reducing the basicity of the pyrrolidine nitrogen (target pKa < 7.5) significantly reduces affinity.

-

Tactic: Introduce an electron-withdrawing group (EWG) like fluorine at the C3 position of the pyrrolidine.

-

-

Lipophilicity Reduction: Lowering cLogP below 3.0 reduces the hydrophobic interaction with the channel pore.

-

Tactic: Replace alkyl substituents on the pyridine with polar groups (e.g., -CN, -CF3, or methoxy).

-

-

Zwitterion Strategy: Introducing a carboxylate or equivalent anionic group creates a "zwitterion" at physiological pH, which is often excluded from the hERG pore.

Figure 2: Decision tree for mitigating hERG liability in basic amine scaffolds.

Experimental Protocol: Decarboxylative Cross-Coupling

Objective: Synthesis of tert-butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate via Ir/Ni metallaphotoredox catalysis. This protocol validates the C(sp2)-C(sp3) bond formation.

Reagents & Equipment

-

Substrate 1: 4-Bromopyridine HCl (1.0 equiv, 0.5 mmol)

-

Substrate 2: N-Boc-Proline (1.5 equiv)

-

Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%)

-

Ni Catalyst: NiCl2·glyme (10 mol%) with dtbbpy (15 mol%) ligand

-

Base: Cs2CO3 (3.0 equiv)

-

Solvent: DMF (0.1 M concentration)

-

Light Source: 34 W Blue LED (450 nm)

Step-by-Step Methodology

-

Preparation (Glovebox/Inert Atmosphere):

-

In an 8 mL vial equipped with a stir bar, add 4-Bromopyridine (97 mg), N-Boc-Proline (161 mg), Ir-catalyst (5.6 mg), NiCl2·glyme (11 mg), and dtbbpy (20 mg).

-

Add Cs2CO3 (488 mg).

-

Add anhydrous DMF (5.0 mL).

-

Seal the vial with a septum cap and wrap with Parafilm.

-

-

Degassing:

-

Remove from glovebox (if used) or sparge the solution with Nitrogen gas for 15 minutes via a needle inlet/outlet to remove dissolved Oxygen (O2 quenches the excited Ir state).

-

-

Irradiation:

-

Place the vial in a photoreactor setup approx. 2 cm from the Blue LED fan-cooled light source.

-

Stir vigorously at room temperature for 24 hours. The fan is critical to maintain temperature < 35°C.

-

-

Workup:

-

Dilute the reaction mixture with Ethyl Acetate (20 mL) and water (20 mL).

-

Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

-

Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

-

-

Purification:

-

Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient 0-50%).

-

Expected Yield: 70-85% as a pale yellow oil.

-

-

Validation:

-

1H NMR (400 MHz, CDCl3): Confirm disappearance of the carboxylic acid proton and appearance of pyridine aromatic signals coupled to the pyrrolidine methine.

-

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

-

Zuo, Z., & MacMillan, D. W. C. (2014). Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophores. Journal of the American Chemical Society, 136(14), 5257–5260. [Link]

-

Carvalho, J. F., et al. (2013).[1] Strategies to reduce hERG K+ channel blockade: Exploring heteroaromaticity and rigidity in novel pyridine analogues of dofetilide.[1][2] Journal of Medicinal Chemistry, 56(7), 2828–2840. [Link]

-

Barnes-Seeman, D., et al. (2020). Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character. ACS Medicinal Chemistry Letters, 11(6), 1185–1190. [Link][3]

Sources

The Ascendant Trajectory of 2-Methoxy-6-pyrrolidinylpyridine Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The confluence of a substituted pyridine ring and a pyrrolidine moiety has given rise to a promising class of compounds: 2-methoxy-6-pyrrolidinylpyridine derivatives. This scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas, from oncology to central nervous system (CNS) disorders. This technical guide provides a comprehensive literature review of these derivatives, elucidating their synthesis, pharmacological activities, and structure-activity relationships (SAR), thereby offering a vital resource for researchers engaged in the development of novel therapeutics.

The Allure of the 2-Methoxy-6-pyrrolidinylpyridine Scaffold

The 2-methoxy-6-pyrrolidinylpyridine core combines several advantageous features for drug design. The pyridine ring serves as a versatile scaffold, amenable to various substitutions that can modulate the compound's electronic and steric properties, thereby influencing its binding affinity and selectivity for biological targets. The 2-methoxy group can act as a hydrogen bond acceptor and influence the overall lipophilicity and metabolic stability of the molecule.

The pyrrolidine ring, a common motif in many FDA-approved drugs, introduces a three-dimensional element to the structure, which can enhance binding to target proteins.[1] Furthermore, the nitrogen atom in the pyrrolidine ring can act as a basic center, improving aqueous solubility and allowing for the formation of salts with improved pharmaceutical properties. The stereochemistry of substituted pyrrolidines can also play a crucial role in target recognition and biological activity.

Crafting the Core: Synthetic Strategies

The synthesis of 2-methoxy-6-pyrrolidinylpyridine derivatives typically hinges on the strategic construction of the substituted pyridine core followed by the introduction of the pyrrolidine moiety. A common and effective approach involves the nucleophilic aromatic substitution (SNAr) reaction.

Nucleophilic Aromatic Substitution: A Key Transformation

The SNAr reaction is a powerful tool for the formation of carbon-nitrogen bonds on electron-deficient aromatic rings, such as pyridine. The synthesis of the target scaffold generally commences with a readily available starting material, 2-chloro-6-methoxypyridine. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, combined with the presence of the chloro leaving group at the 2-position, facilitates nucleophilic attack by an amine.

The reaction of 2-chloro-6-methoxypyridine with pyrrolidine, typically in the presence of a base and at elevated temperatures, affords the desired 2-methoxy-6-(pyrrolidin-1-yl)pyridine. The choice of solvent and base can influence the reaction rate and yield.

Experimental Protocol: Synthesis of 2-Methoxy-6-(pyrrolidin-1-yl)pyridine

This protocol is a representative example based on general SNAr reaction principles.

Materials:

-

2-Chloro-6-methoxypyridine

-

Pyrrolidine

-

Potassium carbonate (K₂CO₃) or a similar base

-

Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

-

To a solution of 2-chloro-6-methoxypyridine (1.0 eq) in DMF, add pyrrolidine (1.2-1.5 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure 2-methoxy-6-(pyrrolidin-1-yl)pyridine.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Pharmacological Landscape: A Hub of Therapeutic Potential

Derivatives of the 2-methoxy-6-pyrrolidinylpyridine scaffold have shown promise in several key therapeutic areas, primarily as kinase inhibitors and as agents targeting the central nervous system.

Kinase Inhibition: A Promising Avenue in Oncology

The pyridine and pyrrolidine moieties are prevalent in a multitude of kinase inhibitors. The structural features of the 2-methoxy-6-pyrrolidinylpyridine core make it an attractive scaffold for the design of inhibitors targeting various kinases implicated in cancer and other diseases. The pyridine ring can engage in hydrogen bonding and π-π stacking interactions within the ATP-binding pocket of kinases, while the pyrrolidine group can occupy hydrophobic pockets and provide vectors for further functionalization to enhance potency and selectivity.

While direct studies on 2-methoxy-6-pyrrolidinylpyridine derivatives as kinase inhibitors are not extensively reported in publicly available literature, the activity of structurally related compounds provides strong rationale for their investigation in this area. For instance, pyrrolopyridine-pyridone based compounds have been identified as potent inhibitors of Met kinase, a key target in oncology.[2]

Central Nervous System Applications: Modulating Neuronal Function

The ability of small molecules to cross the blood-brain barrier is a critical prerequisite for CNS-acting drugs. The physicochemical properties of 2-methoxy-6-pyrrolidinylpyridine derivatives, including their moderate lipophilicity and the presence of a basic nitrogen atom, suggest their potential for CNS penetration.

Structurally related compounds have demonstrated activity at various CNS targets. For example, analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine have been synthesized and evaluated as potent nicotinic acetylcholine receptor agonists.[3] Furthermore, the pyridine alkaloid nornicotine, which contains a pyrrolidine ring, is a metabolite of nicotine and exhibits CNS activity.[4] These findings suggest that the 2-methoxy-6-pyrrolidinylpyridine scaffold could be a valuable starting point for the development of novel agents for neurodegenerative diseases and other CNS disorders.

Structure-Activity Relationships: Tailoring for Potency and Selectivity

The modular nature of the 2-methoxy-6-pyrrolidinylpyridine scaffold allows for systematic modifications to explore the structure-activity relationships and optimize for desired biological activity.

| Position of Modification | Potential Impact on Activity |

| Pyrrolidine Ring | Introduction of substituents can modulate lipophilicity, introduce stereocenters for chiral recognition, and provide additional interaction points with the target protein. |

| Pyridine Ring | Substitution at other positions (3, 4, or 5) can fine-tune the electronic properties, steric bulk, and hydrogen bonding capacity of the molecule, influencing both potency and selectivity. |

| Methoxy Group | Replacement with other alkoxy groups or bioisosteres can alter metabolic stability and lipophilicity. |

Future Directions and Conclusion

The 2-methoxy-6-pyrrolidinylpyridine scaffold represents a promising starting point for the development of novel therapeutic agents. While the direct exploration of this specific chemical class in the public domain appears to be in its early stages, the wealth of data on related pyridine and pyrrolidine derivatives provides a strong foundation for future research.

Key areas for future investigation include:

-

Synthesis of diverse libraries: The generation of a wide array of derivatives with modifications at the pyrrolidine and pyridine rings is crucial for a thorough exploration of the SAR.

-

Broad biological screening: Screening these libraries against a diverse panel of biological targets, particularly kinases and CNS receptors, could uncover novel activities.

-

Computational modeling: The use of in silico methods can aid in the rational design of more potent and selective derivatives.

-

Pharmacokinetic and toxicological profiling: Early assessment of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of promising compounds is essential for their successful development as drug candidates.

References

-

Lin, N. H., Gunn, D. E., Li, Y., He, Y., Bai, H., Ryther, K. B., ... & Holladay, M. W. (1998). Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist. Bioorganic & medicinal chemistry letters, 8(3), 249-254. [Link]

-

PrepChem. (n.d.). Synthesis of (i) 2-Methyl-6-(1-pyrrolidinylmethyl)pyridine. Retrieved from [Link]

- Cai, Z. W., Wei, D., Schroeder, G. M., Cornelius, L. A. M., Kim, K., Chen, X. T., ... & Borzilleri, R. M. (2008). Discovery of orally active pyrrolopyridine- and aminopyridine-based Met kinase inhibitors. Bioorganic & medicinal chemistry letters, 18(11), 3224-3229.

-

Cui, J. J., Shen, H., Tran-Dube, M., Shen, W., Nambu, M., Kung, P. P., ... & Schlessinger, J. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of medicinal chemistry, 51(17), 5330-5341. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules, 27(20), 7041. [Link]

- CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method. (2016).

-

Li, B., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters, 14(1), 59-66. [Link]

-

Brown, L. L., Kulkarni, S., Pavlova, O. A., Koren, A. O., Mukhin, A. G., Newman, A. H., & Horti, A. G. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of medicinal chemistry, 45(13), 2841-2849. [Link]

-

Kumar, A., et al. (2018). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry, 42(18), 15087-15096. [Link]

-

Process for the preparation of 2,5-disubstitued pyridines. (1999). European Patent Office. [Link]

-

Lebrasseur, N., et al. (2020). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry, 11(10), 1169-1180. [Link]

-

Synthesis of substituted pyrrolidines. (2017). DiVA portal. [Link]

-

Paluchowska M., et al. (2008). Patent applications. Department of Medicinal Chemistry. [Link]

- US20040236118A1 - Pyrrolidine derivatives and method of synthesizing these. (2004).

-

2-Methoxy-6-pyrrolidin-3-yl-pyridine In Stock. (n.d.). Anichem. Retrieved from [Link]

-

Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. (2017). Molecules, 22(6), 913. [Link]

- AU2018355743B2 - Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors. (2021).

-

Scott, D., & Wright, J. A. (2020). Pyridine alkaloids with activity in the central nervous system. RSC Chemical Biology, 1(3), 169-183. [Link]

-

Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2023). Journal of Medicinal Chemistry. [Link]

-

Gasparini, F., Lindsley, C. W., & Kuhn, R. (1999). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. Neuropharmacology, 38(10), 1493-1503. [Link]

-

An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Pharmaceuticals, 14(4), 354. [Link]

-

Pyridine scaffold: its diverse biological actions. (2024). International Journal of Novel Research and Development. [Link]

-

A Close Structural Analog of 2-Methyl-6-(phenylethynyl)-pyridine Acts as a Neutral Allosteric Site Ligand on Metabotropic Glutamate Receptor Subtype 5 and Blocks the Effects of Multiple Allosteric Modulators. (2006). Molecular Pharmacology, 70(4), 1300-1308. [Link]

- US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines. (2003).

Sources

- 1. US20040236118A1 - Pyrrolidine derivatives and method of synthesizing these - Google Patents [patents.google.com]

- 2. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Landscape of 3-Allyl-Substituted Pyridines

The following technical guide details the biological activity, synthesis, and pharmacological mechanisms of 3-allyl-substituted pyridine compounds.

From Nicotinic Modulation to Cytotoxic Marine Alkaloids

Executive Summary

3-allyl-substituted pyridines represent a privileged scaffold in medicinal chemistry, characterized by the attachment of an unsaturated allyl group at the meta (C3) position of the pyridine ring. This specific substitution pattern confers unique electronic and steric properties that drive two distinct biological activities: modulation of nicotinic acetylcholine receptors (nAChRs) and cytotoxic membrane disruption (seen in marine sponge alkaloids).

This guide analyzes the structure-activity relationships (SAR) of these compounds, details their mechanism of action, and provides validated protocols for their synthesis and biological evaluation.

Structural Activity Relationship (SAR)

The biological efficacy of 3-allyl-substituted pyridines is governed by the electronic deficiency of the pyridine ring and the steric flexibility of the allyl tether.

-

The "Meta" (C3) Magic: Substitution at the 3-position is critical for bioactivity. In nAChR ligands (e.g., nicotine, epibatidine), the basic nitrogen of the pyridine ring mimics the quaternary ammonium of acetylcholine. The 3-substituent (allyl) positions the hydrophobic bulk at the precise distance to interact with the "hydrophobic accessory pocket" of the receptor.

-

Allyl Group Functionality:

-

Steric Fit: The allyl group provides a rigid yet compact hydrophobic handle, enhancing binding affinity compared to flexible propyl chains.

-

Metabolic Handle: The terminal alkene is a site for metabolic activation (epoxidation) by Cytochrome P450s, which can lead to covalent trapping or mechanism-based inactivation.[1]

-

Electronic Effects: The allyl group is weakly electron-withdrawing via induction but can participate in

-

-

Visualization: SAR Analysis

Figure 1: Structural Activity Relationship map highlighting the critical role of the C3-allyl substitution in defining biological outcomes.

Key Biological Activities[1][2][3]

A. Neuropharmacology: nAChR Modulation

3-allyl-substituted pyridines are potent ligands for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the

-

Mechanism: The pyridine nitrogen forms a cation-

interaction with TrpB (Tryptophan-149) in the receptor's binding site. The allyl group occupies a specific hydrophobic sub-pocket, often increasing affinity relative to the parent compound. -

Desensitization: Compounds like 3-allylnicotine have been shown to activate and then rapidly desensitize fetal muscle-type nAChRs. This mechanism is linked to teratogenic effects (e.g., "crooked calf disease") caused by related alkaloids (anagyrine) in grazing livestock.

B. Oncology & Antimicrobial: Marine Alkaloids

Many marine sponge alkaloids (e.g., from Haliclona sp.) are complex 3-alkyl/allyl pyridinium salts.

-

Cytotoxicity: These compounds exhibit moderate to potent cytotoxicity (IC

~0.1–5.0 µg/mL) against HeLa and other cancer cell lines. -

Mechanism: Unlike the specific receptor binding of simple pyridines, these long-chain or polymeric derivatives act by permeabilizing cell membranes and disrupting the actin cytoskeleton. The allyl/alkene unsaturation in the chain (as seen in tetradehydrohalicyclamine) restricts conformational freedom, potentially enhancing membrane insertion.

Mechanism of Action: nAChR Binding Pathway

The following diagram illustrates the molecular events occurring when a 3-allylpyridine ligand binds to the

Figure 2: Molecular mechanism of 3-allylpyridine interaction with nicotinic acetylcholine receptors, leading to activation and subsequent desensitization.

Experimental Protocols

Protocol A: Synthesis of 3-Allylpyridine (Stille Coupling)

Rationale: The Stille coupling is the most reliable method for introducing an allyl group to the electron-deficient pyridine ring, avoiding the harsh conditions of nucleophilic substitution.

Materials:

-

3-Bromopyridine (1.0 eq)

-

Allyltributylstannane (1.1 eq)

-

Pd(PPh

) -

Toluene (Anhydrous)

-

LiCl (Optional, improves yield)

Methodology:

-

Inert Atmosphere: Flame-dry a round-bottom flask and purge with Argon.

-

Dissolution: Dissolve 3-bromopyridine (5 mmol) in anhydrous toluene (20 mL).

-

Catalyst Addition: Add Pd(PPh

) -

Reagent Addition: Add allyltributylstannane (5.5 mmol) dropwise via syringe.

-

Reflux: Heat the mixture to reflux (110°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Cool to room temperature. Quench with saturated KF solution (to precipitate tin byproducts). Filter through a Celite pad.

-

Extraction: Extract the filtrate with EtOAc (3x). Wash combined organics with brine, dry over Na

SO -

Purification: Flash column chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes).

Validation:

-

H NMR (CDCl

Protocol B: Biological Evaluation (Calcium Flux Assay)

Rationale: This assay measures the functional activation of nAChRs by detecting intracellular calcium influx in HEK293 cells stably expressing

Materials:

-

HEK293 cells (transfected with nAChR subunits)[2]

-

Calcium 6 Assay Kit (Molecular Devices)

-

FlexStation 3 or FLIPR (Fluorescence Plate Reader)

-

Agonist: Epibatidine (Control)

-

Test Compound: 3-Allylpyridine derivative

Methodology:

-

Cell Plating: Seed HEK293 cells (50,000 cells/well) in black-walled, clear-bottom 96-well poly-D-lysine coated plates. Incubate for 24h at 37°C/5% CO

. -

Dye Loading: Remove growth medium. Add 100 µL of Calcium 6 dye loading buffer (with 2.5 mM Probenecid to inhibit anion transport). Incubate for 1h at 37°C.

-

Baseline Reading: Place plate in FlexStation. Measure baseline fluorescence (Ex: 485 nm, Em: 525 nm) for 20 seconds.

-

Compound Addition: Inject 20 µL of 5x concentrated test compound (0.1 nM – 100 µM range).

-

Measurement: Monitor fluorescence increase for 60–120 seconds.

-

Data Analysis: Calculate

. Plot dose-response curves to determine EC

Challenges & Future Directions

-

Metabolic Liability: The allyl group is susceptible to metabolic epoxidation. While this can enhance potency via covalent binding (in some contexts), it often leads to toxicity. Future design should explore fluorinated allyl bioisosteres to block metabolism while retaining steric shape.

-

Selectivity: Distinguishing between

(CNS) and

References

-

Synthesis of 3-Alkylpyridine Alkaloids: An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation.[3][4] National Institutes of Health (NIH). Link

-

nAChR Binding & Addiction: Affinity of nicotinoids to a model nicotinic acetylcholine receptor (nAChR) binding pocket.[5] ChemRxiv. Link

-

Marine Alkaloid Cytotoxicity: Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs. PMC. Link

-

Stille Coupling Protocol: Advancing total synthesis through the Stille cross-coupling. Semantic Scholar. Link

-

Desensitization Mechanism: Activation and Desensitization of Peripheral Muscle and Neuronal Nicotinic Acetylcholine Receptors. MDPI. Link

Sources

- 1. Metabolic activation of drugs by cytochrome P450 enzymes: Biochemical insights into mechanism-based inactivation by fibroblast growth factor receptor inhibitors and chemical approaches to attenuate reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, potential biological significance, synthesis, and safety considerations for the substituted pyridine derivative, 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development who are exploring the therapeutic potential of novel heterocyclic compounds. By consolidating available data and outlining key experimental protocols, this guide aims to facilitate further investigation into this and related molecular scaffolds.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide array of biological activities.[1] The electronic properties and steric configuration of the pyridine ring can be finely tuned through substitution, allowing for the optimization of pharmacological profiles.[1] The title compound, 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine, is a unique 2,3,6-trisubstituted pyridine derivative that incorporates several key pharmacophoric features: a lipophilic allyl group, a hydrogen bond-accepting methoxy group, and a basic pyrrolidinyl moiety. These functional groups suggest potential interactions with a variety of biological targets. This guide will delve into the known characteristics of this compound and provide a framework for its further scientific exploration.

Physicochemical Properties

The fundamental physicochemical properties of 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine are summarized in the table below. These characteristics are essential for understanding its solubility, membrane permeability, and potential for formulation.

| Property | Value | Source |

| PubChem Substance ID | 329771878 | [2] |

| Molecular Formula | C₁₃H₁₈N₂O | [2] |

| Molecular Weight | 218.29 g/mol | [2] |

| Physical Form | Solid | [2] |

| InChI | 1S/C13H18N2O/c1-3-6-11-7-8-12(14-13(11)16-2)15-9-4-5-10-15/h3,7-8H,1,4-6,9-10H2,2H3 | [2] |

| InChI Key | ADTKQGRMXYLSLK-UHFFFAOYSA-N | [2] |

| SMILES | COc1nc(ccc1CC=C)N2CCCC2 | [2] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl, methoxy, and pyrrolidinyl protons, as well as the aromatic protons of the pyridine ring. The vinyl protons of the allyl group would appear in the downfield region, typically between 5-6 ppm. The methoxy protons would present as a sharp singlet around 3.8-4.0 ppm. The pyrrolidinyl protons would likely exhibit complex multiplets in the aliphatic region. The aromatic protons on the pyridine ring would appear as doublets or multiplets in the aromatic region (6.5-8.5 ppm).

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the 13 carbon atoms in the molecule. The carbons of the pyridine ring would resonate in the aromatic region (110-160 ppm). The methoxy carbon would be expected around 55-60 ppm. The carbons of the allyl and pyrrolidinyl groups would appear in the aliphatic region.

Mass Spectrometry (MS)

The mass spectrum would provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight (218.29). Common fragmentation patterns for substituted pyridines could also be anticipated.

Potential Biological Activity and Therapeutic Applications

While no specific biological activity has been published for 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine, its structural motifs are present in compounds with known pharmacological effects. This suggests several avenues for investigation.

-

CNS Activity: The pyrrolidinylpyridine core is a feature of compounds that interact with nicotinic acetylcholine receptors (nAChRs).[3][4] Analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine have been synthesized and shown to be potent nAChR agonists.[3][4]

-

Enzyme Inhibition: Substituted pyridines have been identified as inhibitors of various enzymes. For instance, some derivatives act as dopamine transporter (DAT) inhibitors[5], while others have shown potential as antituberculosis agents by targeting enzymes like the cytochrome bc1 complex.[6]

-

Anti-inflammatory and Analgesic Properties: The pyrrolopyridine scaffold, a related bicyclic system, is found in compounds with analgesic and anti-inflammatory activities.[7]

Given these precedents, a logical starting point for investigating the biological activity of 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine would be to screen it against a panel of central nervous system receptors and key enzymes implicated in disease.

Below is a conceptual workflow for the initial biological screening of this compound.

Caption: Initial biological screening workflow.

Synthesis Methodology

The synthesis of 2,3,6-trisubstituted pyridines can be achieved through various synthetic strategies. While a specific protocol for 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine is not detailed in the literature, a plausible synthetic route can be devised based on established methods for constructing this class of compounds.[2][5][6][8][9] A common approach involves the construction of the substituted pyridine ring followed by the introduction of the functional groups at the desired positions.

A potential synthetic workflow is outlined below.

Caption: A potential synthetic workflow.

Representative Experimental Protocol

This protocol is a generalized procedure based on common reactions for the synthesis of substituted pyridines and should be optimized for the specific target molecule.

-

Preparation of a Dihalogenated Pyridine Precursor: Start with a commercially available dihalogenated pyridine, for example, 2,6-dichloropyridine.

-

Nucleophilic Aromatic Substitution with Methoxide: React the dihalogenated pyridine with sodium methoxide in a suitable solvent like methanol or THF to introduce the methoxy group at the 2-position. The reaction is typically heated to drive it to completion.

-

Nucleophilic Aromatic Substitution with Pyrrolidine: The resulting 2-chloro-6-methoxypyridine can then be reacted with pyrrolidine. This substitution is often carried out at elevated temperatures, sometimes in the presence of a base and a palladium catalyst to facilitate the reaction.

-

Directed Ortho-Metalation and Allylation: The 2-methoxy-6-(pyrrolidin-1-yl)pyridine can then be subjected to directed ortho-metalation using a strong base like n-butyllithium. The lithiated intermediate is then quenched with an allyl halide (e.g., allyl bromide) to introduce the allyl group at the 3-position.

-

Purification: The final product is then purified using standard techniques such as column chromatography on silica gel.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine. While specific toxicity data for this compound is not available, the safety profile of related pyridine and pyrrolidine derivatives should be considered.

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood.[10] Avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

-

Toxicology: Pyridine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin.[10] They can cause irritation to the skin, eyes, and respiratory tract.[10][11] Chronic exposure to some pyridines has been associated with liver damage.[10] The toxicological properties of N-pyrrolidinylpyridines have not been extensively studied, but caution is warranted.[8]

Conclusion

3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine is a compound with significant potential for further investigation in the field of drug discovery. Its structural features suggest a range of possible biological activities, particularly in the central nervous system. This technical guide has provided a summary of its known properties and a framework for its synthesis and biological evaluation. It is our hope that this document will serve as a valuable resource for researchers and stimulate further exploration into the therapeutic potential of this and related substituted pyridine derivatives.

References

- Chen, J., et al. (2003). Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors. PubMed.

- Klimisch, H. J., et al. (1997). Subchronic inhalation and oral toxicity of N-vinylpyrrolidone-2. Studies in rodents. PubMed.

- Fisher Scientific. (2012).

- Sigma-Aldrich. 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine AldrichCPR.

- Kamal, A., et al. (2021). 3-Aryl-substituted imidazo[1,2-a]pyridines as antituberculosis agents. PubMed.

- Hazardous Chemical Inform

- European Journal of Medicinal Chemistry - UPCommons.

- Abreo, M. A., et al. (1998). Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist. PubMed.

- Fisher Scientific. (2005).

- Novachem. (2018). Pyridine-D5 (D, 99.5%)

- S D FINE-CHEM LIMITED.

- Abreo, M. A., et al. (1998). Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist. Bioorganic & Medicinal Chemistry Letters.

- Zhu, B., et al. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. Organic Chemistry Portal.

- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv

- Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (2025). Discover Chemistry.

Sources

- 1. d-nb.info [d-nb.info]

- 2. acs.figshare.com [acs.figshare.com]

- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 4. Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Stereoselective synthesis of 2,3,6-trisubstituted tetrahydropyridines via Tf(2)O-mediated Grob fragmentation: access to indolizidines (-)-209I and (-)-223J - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. dl.novachem.com.au [dl.novachem.com.au]

Thermodynamic Properties of Pyrrolidinyl-Pyridine Ligands: A Technical Guide

Executive Summary

The pyrrolidinyl-pyridine scaffold represents a cornerstone in the design of nicotinic acetylcholine receptor (nAChR) modulators, particularly for the

The Chemical Scaffold & Pharmacophore

The pyrrolidinyl-pyridine motif (exemplified by nicotine and A-84543) relies on a two-point pharmacophore interaction within the orthosteric binding site of the nAChR.

Structural Determinants of Binding[1][2]

-

Cationic Center (Pyrrolidine): The pyrrolidine nitrogen (protonated at physiological pH) engages in a cation-

interaction with the aromatic box of the -

Hydrogen Bond Acceptor (Pyridine): The pyridine nitrogen acts as a hydrogen bond acceptor.[2]

-

The "Water Bridge": High-resolution structural studies (e.g., AChBP surrogates) reveal that the pyridine nitrogen does not bind directly to the protein backbone in many high-affinity complexes. Instead, it interacts via a conserved structural water molecule which bridges to the backbone amide of a leucine residue (Leu119/Leu121) on the complementary non-

subunit.

The Thermodynamic Consequence

The stability of this water bridge is the thermodynamic fulcrum of the scaffold.

-

Enthalpic Gain: Preserving this water bridge creates a network of H-bonds, contributing favorably to

. -

Entropic Penalty: Trapping a water molecule restricts its degrees of freedom, imposing an entropic cost.

-

Optimization Strategy: Advanced ligand design aims to displace this high-energy water molecule with a functional group (e.g., a hydroxyl or ether extension) that mimics the water's H-bonding capability. This releases the solvent into the bulk (entropic gain) while maintaining the H-bond network (enthalpic maintenance).

Thermodynamic Signatures of Binding[3][4][5][6][7][8][9]

The binding free energy is governed by the equation

| Parameter | Primary Driver | Structural Cause |

| Enthalpy ( | Favorable (< 0) | Driven by the cation- |

| Entropy ( | Variable | Flexible ligands (e.g., Nicotine): Pay a high entropic penalty upon binding due to the "freezing" of the rotatable bond between rings.Rigid ligands (e.g., Epibatidine analogs): Pre-organized conformations reduce this penalty, often making them more entropy-favorable than nicotine. |

| Heat Capacity ( | Negative | Indicates burial of hydrophobic surface area. A large negative |

Enthalpy-Entropy Compensation

A common phenomenon in this series is Enthalpy-Entropy Compensation .[[“]] As you rigidify the pyrrolidinyl-pyridine linker (e.g., azetidine analogs or bridged systems):

- becomes more favorable (less conformational freedom lost).

- often becomes less favorable (inability to adjust perfectly to the binding pocket geometry).

-

Result:

(affinity) may remain stagnant despite structural changes, unless the scaffold is designed to simultaneously optimize fit (Enthalpy) and rigidity (Entropy).

Experimental Methodologies

Standard

Protocol: Displacement ITC for High-Affinity Ligands

For ligands with

Principle: Titrate the high-affinity ligand into a protein solution pre-saturated with a weaker, well-characterized ligand (e.g., Carbachol or a weak pyridine fragment).

Workflow Diagram

Figure 1: Displacement ITC workflow for characterizing nanomolar pyrrolidinyl-pyridine ligands.

Detailed Protocol Steps

-

Buffer Matching: Dialyze the nAChR protein (or AChBP surrogate) into 20 mM HEPES, 150 mM NaCl, pH 7.4. Use the final dialysate to dissolve the ligands.

-

Critical: If the ligand requires DMSO, the reference cell and protein solution must contain the exact same % DMSO (typically <2%) to avoid large heats of dilution.

-

-

Weak Ligand Titration: Perform a standard ITC run with a weak binder (e.g., Carbachol,

). Determine -

Displacement Run:

-

Cell: Protein (

) + Weak Ligand ( -

Syringe: High-affinity Pyrrolidinyl-Pyridine Ligand (

).

-

-

Analysis: Fit the data using a "Competitive Binding" model (available in Origin/MicroCal software). The observed heat is the sum of the heat of binding the new ligand minus the heat of dissociating the weak ligand.

Van't Hoff Analysis (Alternative)

If ITC is unavailable or protein consumption is too high:

-

Measure

(via Radioligand Binding) at 4°C, 15°C, 25°C, and 37°C. -

Plot

vs -

Slope:

-

Intercept:

-

Warning: This assumes

(linear plot), which is rarely true for hydrophobic ligands like these. ITC is preferred for accuracy.

-

Data Presentation & Case Studies

Comparative Thermodynamics

The following table illustrates how structural modifications to the pyrrolidinyl-pyridine scaffold alter thermodynamic parameters.

| Ligand | Structure Type | Affinity ( | Thermodynamic Profile | Mechanism |

| (S)-Nicotine | Flexible | ~1-10 nM | Mixed | Rotational freedom of the pyridine-pyrrolidine bond results in entropic penalty. |

| A-84543 | Ether-linked | ~0.1-1 nM | Enthalpy Driven | The ether oxygen acts as an additional H-bond acceptor, potentially mimicking the structural water, increasing exothermic contribution. |

| Epibatidine | Bridged (Rigid) | ~0.01 nM | Entropy Optimized | The bicyclic bridge "pre-pays" the entropic cost of binding. The ligand is locked in the bioactive conformation. |

Interpreting the Data for Lead Optimization

-

Scenario A: High affinity (

), but low Enthalpy ( -

Scenario B: High Enthalpy (

), but poor Affinity.-

Diagnosis: Excellent specific interactions, but high entropic penalty (flexible molecule).

-

Action: Rigidify the scaffold (e.g., cyclization, methylation) to reduce conformational freedom in the unbound state.

-

Implications for Drug Design[7][8][14]

The thermodynamic optimization of pyrrolidinyl-pyridine ligands directly correlates with Residence Time (

Design Rule: For nAChR agonists intended for cognitive enhancement (e.g., Alzheimer's), target an Enthalpy-driven profile . This usually correlates with higher selectivity for the

References

-

Indurthi, D. C., et al. (2016).

Agonist-Binding Site of the -

Freire, E. (2008). "Do enthalpy and entropy distinguish first in class from best in class?" Drug Discovery Today. Link (Seminal work on thermodynamic optimization).

-

Velazquez-Campoy, A., & Freire, E. (2006). "Isothermal titration calorimetry to determine association constants for high-affinity ligands." Nature Protocols. Link

-

Brejc, K., et al. (2001). "Crystal structure of an ACh-binding protein reveals the ligand-binding domain of nicotinic receptors." Nature. Link (Structural basis of the water bridge).

- Abbott Laboratories (Various Authors). "Structure-Activity Studies on 3-Pyridyl Ether Nicotinic Acetylcholine Receptor Ligands." Journal of Medicinal Chemistry. (Referencing the A-84543 series development).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Binding Interactions with the Complementary Subunit of Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. materials-talks.com [materials-talks.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Ligand Binding at the α4-α4 Agonist-Binding Site of the α4β2 nAChR Triggers Receptor Activation through a Pre-Activated Conformational State | PLOS One [journals.plos.org]

Technical Stewardship Guide: 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine

Topic: Safety Data Sheet (SDS) for 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine Content Type: Technical Stewardship Guide & Predictive Safety Analysis Audience: Research Chemists, Medicinal Chemists, and HSE Officers.

Executive Summary & Compound Identification

Status: Research Grade Intermediate (AldrichCPR). CAS: Not widely listed (Internal/Proprietary identifiers common). PubChem CID: 329771878

This guide serves as a Predictive & Precautionary Safety Data Sheet (PP-SDS) . Unlike standard commercial SDS documents derived from decades of toxicological data, this technical guide applies Structure-Activity Relationship (SAR) logic to a specific trisubstituted pyridine intermediate. It is designed for researchers handling this compound in drug discovery workflows, particularly in the synthesis of Nicotinic Acetylcholine Receptor (nAChR) ligands.

Chemical Identity

| Parameter | Data |

| IUPAC Name | 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine |

| Formula | |

| Molecular Weight | 218.29 g/mol |

| SMILES | COc1nc(ccc1CC=C)N2CCCC2 |

| Physical State | Low-melting solid or viscous oil (Batch dependent) |

| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; Sparingly soluble in water.[1] |

Hazard Identification (SAR Analysis)

Expertise Note: Specific toxicological data for this exact isomer is limited. The following classification is derived from the functional group analysis of analogous nicotinic ligands (e.g., ABT-418, Epibatidine analogs).

Functional Group Hazard Mapping

The molecule contains three distinct reactive pharmacophores that dictate its safety profile:

-

Electron-Rich Pyridine Core: The 2-methoxy and 6-pyrrolidinyl groups are strong electron donors. This makes the pyridine nitrogen highly basic and nucleophilic.

-

Allyl Moiety (C3 Position): An olefinic handle.

-

Pyrrolidine Ring: A cyclic secondary amine derivative.

GHS Classification (Predictive)

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2]

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

Technical Handling Protocols

Trustworthiness: These protocols are self-validating. If the compound changes color (yellow

Storage & Stability Workflow

The electron-rich nature of this pyridine makes it susceptible to N-oxidation and photo-degradation.

-

Atmosphere: Store under Argon or Nitrogen. The allyl group and electron-rich ring are synergistic sites for oxidative degradation.

-

Temperature:

to -

Container: Amber glass vials with Teflon-lined caps.

-

Validation: Check 1H NMR for the appearance of downfield shifts in the pyridine ring protons (indicative of N-oxide formation) or loss of allyl olefinic signals (polymerization/oxidation).

Experimental Handling (The "Liquid-Solid" Ambiguity)

While listed as a solid in some catalogs, low-melting pyridines often supercool into oils.

-

Protocol: Do not chip or scrape if solid. Allow the vial to equilibrate to room temperature. If it remains solid, gently warm to

to melt and transfer via gas-tight syringe or positive displacement pipette. This minimizes aerosol generation (dust) and ensures accurate stoichiometry.

Emergency Response & First Aid

Authoritative Grounding: Based on standard protocols for lipophilic organic bases.

Exposure Response Workflow

Caption: Figure 1. Triage workflow for exposure to lipophilic pyridine derivatives.

Synthesis & Characterization Context

Expertise & Experience: Understanding how this compound is made helps anticipate impurities (e.g., residual pyrrolidine or Pd catalysts).

This compound is typically synthesized via a Claisen Rearrangement strategy or Palladium-catalyzed cross-coupling .

Likely Synthetic Route (Retrosynthesis)

-

Precursor: 2,6-Dichloro-3-allylpyridine or similar halogenated scaffold.

-

Step 1: Nucleophilic aromatic substitution (

) with pyrrolidine. -

Step 2: Methoxylation (displacement of the second halide) or vice-versa.

Implication for Safety:

-

Residual Reactants: Samples may contain trace Pyrrolidine (highly basic, flash point

) or Sodium Methoxide . -

Metals: If synthesized via Suzuki/Stille coupling to install the allyl group, trace Palladium may be present (sensitizer).

Spectroscopic Validation (Self-Validating System)

To confirm identity and purity before biological testing:

-

1H NMR (CDCl3): Look for the diagnostic Allyl pattern:

5.8-6.0 (1H, m), 5.0-5.2 (2H, m), 3.3-3.4 (2H, d). The Methoxy singlet should appear around -

Mass Spec: ESI+ parent ion

.

Toxicological Mechanism (Mechanistic Insight)

In-Text Citation: Pyridine derivatives with pyrrolidine substitutions frequently exhibit high affinity for nAChRs.

The structure mimics the pharmacophore of Nicotine and ABT-418 .

-

Mechanism: Agonist or partial agonist at

or -

Systemic Effects: Ingestion or high-dose absorption may lead to cholinergic overstimulation: salivation, lacrimation, tremors, or tachycardia.

-